molecular formula C8H7N3O2 B596326 Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate CAS No. 1206979-63-6

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate

Cat. No.: B596326
CAS No.: 1206979-63-6
M. Wt: 177.163
InChI Key: ZLWJSLSMYNDWPA-UHFFFAOYSA-N
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Description

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . This reaction forms the desired pyrazolopyridine structure, which can then be further functionalized as needed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolopyridine ring, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Its unique structure allows for diverse functionalization, making it a versatile compound in various research fields.

Biological Activity

Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure composed of a pyrazole ring fused with a pyridine ring. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, with a molar mass of approximately 176.17 g/mol. This compound's unique structural characteristics contribute significantly to its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Various derivatives of pyrazolo compounds exhibit significant activity against both bacterial and fungal strains. For instance, certain modifications enhance their efficacy against specific pathogens.
  • Anticancer Activity : Research indicates that this compound and its derivatives can inhibit the growth of multiple cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanisms often involve apoptosis induction and disruption of microtubule assembly.

Antimicrobial Activity

A study assessing the antimicrobial properties of this compound revealed promising results:

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansLow to Moderate Inhibition

These findings suggest that structural modifications can enhance the compound's efficacy against specific bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. For example, at concentrations as low as 10 μM, it induced apoptosis in MDA-MB-231 cells by enhancing caspase-3 activity by 1.33 to 1.57 times compared to controls .
  • Mechanisms of Action : The compound's anticancer effects are attributed to its ability to disrupt microtubule dynamics and induce cell cycle arrest. A recent study highlighted that certain derivatives could inhibit microtubule assembly by up to 52% at a concentration of 20 μM .
Cancer Cell Line IC50 (μM) Effect
MDA-MB-23110Apoptosis Induction
HepG215Growth Inhibition
A54912Cell Cycle Arrest

Case Study 1: Anticancer Efficacy

In a study focusing on the synthesis and evaluation of pyrazolo derivatives, this compound was found to significantly inhibit the proliferation of breast cancer cells (MDA-MB-231) at concentrations ranging from 5 to 20 μM. The study utilized flow cytometry to analyze cell cycle distribution, revealing an accumulation of cells in the G2/M phase, indicative of cell cycle arrest .

Case Study 2: Antimicrobial Properties

Another research effort evaluated the antimicrobial properties of various pyrazolo compounds against clinical isolates. This compound demonstrated effective inhibition against Escherichia coli with an MIC value of 32 μg/mL, showcasing its potential as an antimicrobial agent .

Properties

IUPAC Name

methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-2-6-5(3-9-7)4-10-11-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWJSLSMYNDWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=NNC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743260
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206979-63-6
Record name Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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